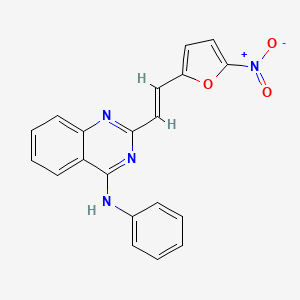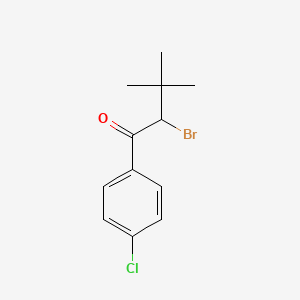
2-Bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-1-one is an organic compound that belongs to the class of alpha-bromoketones. This compound is characterized by the presence of a bromine atom at the alpha position relative to the ketone group, a chlorophenyl group, and two methyl groups on the butanone backbone. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-1-one can be achieved through several methods. One common approach involves the bromination of 1-(4-chlorophenyl)-3,3-dimethylbutan-1-one using bromine or a brominating agent such as ammonium bromide and oxone . The reaction typically occurs in an organic solvent like dichloromethane under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and scaling up the production.
化学反应分析
Types of Reactions
2-Bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or alkoxides in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 1-(4-chlorophenyl)-3,3-dimethylbutan-1-ol.
Oxidation: Formation of 1-(4-chlorophenyl)-3,3-dimethylbutanoic acid.
科学研究应用
2-Bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-1-one is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Potential use in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Used in the production of specialty chemicals and as a precursor for other industrial compounds
作用机制
The mechanism of action of 2-Bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-1-one involves its reactivity as an alpha-bromoketone. The bromine atom at the alpha position makes the compound highly reactive towards nucleophiles, facilitating nucleophilic substitution reactions. The ketone group can undergo reduction or oxidation, leading to various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
相似化合物的比较
Similar Compounds
- 2-Bromo-1-(4-chlorophenyl)ethanone
- 2-Bromo-1-(4-chlorophenyl)propan-1-one
- 2-Bromo-4’-chloroacetophenone
Uniqueness
2-Bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-1-one is unique due to the presence of two methyl groups on the butanone backbone, which can influence its reactivity and steric properties. This structural feature distinguishes it from other similar compounds and can affect its behavior in chemical reactions and applications .
属性
CAS 编号 |
60851-33-4 |
|---|---|
分子式 |
C12H14BrClO |
分子量 |
289.59 g/mol |
IUPAC 名称 |
2-bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-1-one |
InChI |
InChI=1S/C12H14BrClO/c1-12(2,3)11(13)10(15)8-4-6-9(14)7-5-8/h4-7,11H,1-3H3 |
InChI 键 |
CXYGGAVYHFQAHV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(C(=O)C1=CC=C(C=C1)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


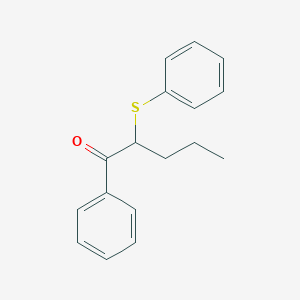
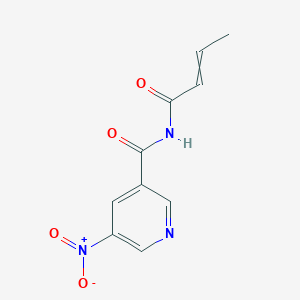

![2-Methoxy-4-[(4-nitroanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14606647.png)
![Trimethyl{3-[(trimethylsilyl)oxy]undec-1-yn-1-yl}silane](/img/structure/B14606649.png)
![2-[Chloro(difluoro)methyl]-4-ethyl-5,7-dinitro-1H-benzimidazole](/img/structure/B14606659.png)
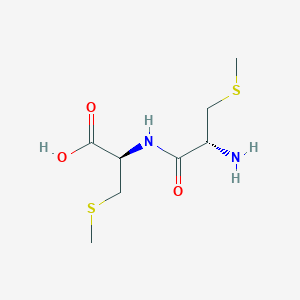
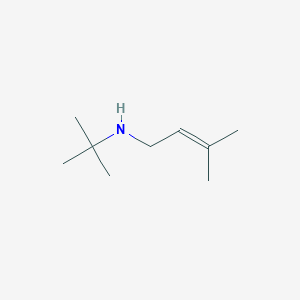



![(2,4,6-Trinitrophenyl)-[2,4,6-trinitro-3-[2,4,6-trinitro-3-[(2,4,6-trinitrophenyl)diazenyl]phenyl]phenyl]diazene](/img/structure/B14606684.png)
